molecular formula C3H5NO3S B15489966 Carbamic acid, sulfinyl-, ethyl ester CAS No. 5659-92-7

Carbamic acid, sulfinyl-, ethyl ester

Cat. No.: B15489966
CAS No.: 5659-92-7
M. Wt: 135.14 g/mol
InChI Key: WWKLPECCKCCXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, sulfinyl-, ethyl ester is an organic carbamate compound with the molecular formula C₃H₅NO₃S . Carbamate esters are a significant class of compounds in modern medicinal chemistry and drug discovery. They are valued for their role as peptide bond surrogates, offering enhanced metabolic stability and improved cell membrane permeability compared to native peptide structures . The carbamate group is a key structural motif known for its good chemical and proteolytic stability, making it a valuable functional group in the design of enzyme inhibitors and other bioactive molecules . The sulfinyl group incorporated into this specific carbamate ester may further influence its reactivity, polarity, and potential to engage in specific intermolecular interactions, offering researchers a unique building block for chemical synthesis and exploration of structure-activity relationships. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

5659-92-7

Molecular Formula

C3H5NO3S

Molecular Weight

135.14 g/mol

IUPAC Name

ethyl N-sulfinylcarbamate

InChI

InChI=1S/C3H5NO3S/c1-2-7-3(5)4-8-6/h2H2,1H3

InChI Key

WWKLPECCKCCXBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=S=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Ethyl Carbamate (Urethane; CAS 51-79-6)
  • Structure : Lacks the sulfinyl group; simple aliphatic ethyl ester of carbamic acid.
  • Key Differences: Ethyl carbamate is metabolically activated to form vinyl carbamate and subsequently an epoxide, a pathway linked to its mutagenic and carcinogenic effects .
  • Applications: Historically used as a solvent and in pharmaceuticals, now restricted due to toxicity .
Carbamic Acid, Butyl Ester (CAS Not Provided)
  • The sulfinyl group in the target compound may further differentiate its environmental persistence and metabolic fate.
N,N′-(4-Methyl-1,3-Phenylene)bis-Carbamic Acid Esters (e.g., CAS 68081-83-4)
  • Structure : Aromatic bis-carbamates with complex substituents.
  • Key Differences: These compounds exhibit higher molecular weight and rigidity due to aromatic rings, impacting their solubility and bioavailability.
Caffeic Acid Ethyl Ester (Natural Derivative)
  • Structure: Ethyl ester of caffeic acid (phenolic acid derivative).
  • Key Differences : Naturally occurring in plants (e.g., Erigeron canadensis), this ester lacks the carbamate and sulfinyl groups, resulting in antioxidant rather than toxicological activity .

Toxicological and Regulatory Profiles

Compound CAS Number Carcinogenicity (IARC/EPA) Regulatory Limits Key Metabolites
Carbamic acid, sulfinyl-, ethyl ester N/A Not classified No data Likely sulfoxide derivatives
Ethyl carbamate 51-79-6 IARC 2A, EPA carcinogen 50 mg/kg (FAO/WHO) Vinyl carbamate, epoxide
Carbamic acid, butyl ester Not available Not classified No restrictions Non-mutagenic metabolites
N,N′-(4-Methyl-1,3-phenylene)bis-carbamates 68081-83-4 EPA-regulated (PFAS concerns) Restricted in industrial uses Fluorinated sulfonamide derivatives
  • Ethyl Carbamate: Classified as probably carcinogenic (IARC 2A) due to epoxide formation. The sulfinyl group in the target compound may impede this pathway, though empirical data are needed .
  • PFAS-Linked Carbamates : Compounds like N,N′-(4-methyl-1,3-phenylene)bis-carbamates are regulated under TSCA due to persistence and bioaccumulation risks, a concern less likely for the sulfinyl derivative .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identification methods for carbamic acid, sulfinyl-, ethyl ester?

  • Methodological Answer : The compound’s structure includes a sulfinyl group (S=O) and an ethyl ester moiety. For identification:

  • IR Spectroscopy : Detect S=O stretching vibrations (~1050–1150 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • NMR : Use 1H^1H-NMR to identify ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and sulfinyl group proximity effects.
  • Mass Spectrometry : Look for fragmentation patterns indicative of the sulfinyl group (e.g., loss of SO or SO₂) .

Q. What synthetic routes are optimal for preparing carbamic acid, sulfinyl-, ethyl ester?

  • Methodological Answer :

  • Route 1 : React sulfinylamine with ethyl chloroformate in anhydrous THF at 0–5°C, using triethylamine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
  • Route 2 : Sulfur oxidation of a thioether precursor (e.g., using m-CPBA in dichloromethane) followed by esterification. Optimize stoichiometry (1:1.2 molar ratio) to minimize over-oxidation .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfinyl group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC purity checks. Use stabilizers like BHT (0.01% w/w) if decomposition exceeds 5% .

Advanced Research Questions

Q. How do contradictory findings on carcinogenicity between carbamic acid ethyl ester and its homologs inform experimental design?

  • Methodological Answer :

  • Critical Analysis : Carbamic acid ethyl ester (urethane) shows carcinogenicity due to metabolic activation to vinyl carbamate epoxide, while butyl esters lack this pathway .
  • Study Design : Use Ames tests with S9 metabolic activation and in vivo models (e.g., rodent bioassays) to compare mutagenicity. Include dose-response analyses (0–500 mg/kg) and control for confounding factors like spontaneous tumor rates .

Q. What mechanisms explain the enzyme inhibition properties of carbamate derivatives like sulfinyl-, ethyl ester?

  • Methodological Answer :

  • Mechanistic Studies : Perform X-ray crystallography or molecular docking to analyze interactions with enzyme active sites (e.g., acetylcholinesterase).
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, carbamates often form stable tetrahedral intermediates with serine hydrolases .

Q. How can researchers resolve discrepancies in biological activity data across structurally similar carbamates?

  • Methodological Answer :

  • Comparative Table :
CompoundKey Structural VariationObserved ActivityReference
Sulfinyl-, ethyl esterS=O groupModerate HDAC inhibition
Aminosulfonyl-, ethyl esterNH₂-SO₂ groupAntimicrobial activity
Phenyl-, ethyl esterAromatic substituentLow enzyme affinity
  • Strategy : Use isosteric replacements (e.g., sulfonyl vs. sulfinyl) and quantify electronic effects via Hammett plots to correlate structure-activity relationships .

Q. What analytical approaches validate the purity of carbamic acid, sulfinyl-, ethyl ester in synthetic batches?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA water) with UV detection at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Impurity Profiling : Identify by-products (e.g., sulfone derivatives) via LC-MS and adjust reaction conditions (e.g., lower oxidation temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.